Benzylmalonic acid

説明

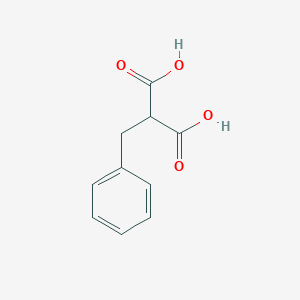

Structure

3D Structure

特性

IUPAC Name |

2-benzylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)8(10(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEJSNFTJMYIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210607 | |

| Record name | 2-Benzylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-75-1 | |

| Record name | Benzylmalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzylmalonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BJY4TT4MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Benzylmalonic Acid

This technical guide provides a comprehensive overview of the core physical properties of Benzylmalonic acid (CAS No: 616-75-1). The information is intended for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and includes a workflow diagram for clarity.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. The data has been compiled from various chemical databases and suppliers. It is important to note that some values are estimates and may vary between different sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2][3][4] |

| Molecular Weight | 194.18 g/mol | [1][3][5][6] |

| Melting Point | 117-123 °C | [1][2][5][6][7][8] |

| Boiling Point | ~290.62 - 378 °C (rough estimates) | [1][2][9] |

| Density | ~1.25 - 1.37 g/cm³ (rough estimates) | [1][2][9] |

| pKa | 3.18 ± 0.10 (Predicted) | [1][2][9] |

| Vapor Pressure | 2.44E-07 mmHg at 25°C | [1] |

| Flash Point | ~206.8°C | [1] |

| Refractive Index | ~1.5430 (estimate) | [1][2] |

General Physical Characteristics

-

Appearance: this compound is typically described as a solid that can appear as white to pale yellow crystals or crystalline powder[1][2].

-

Solubility: It is soluble in several organic solvents, including chloroform, Dimethyl Sulfoxide (DMSO), ethyl acetate, and methanol[1][2]. Its solubility in water is low[10][11][12][13].

Experimental Protocols

Detailed experimental protocols for the precise determination of physical properties are crucial for ensuring data accuracy and reproducibility. Below are generalized methodologies for determining the melting point and solubility of a solid organic compound like this compound.

3.1. Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity and is typically reported as a range.

Principle: The temperature at which the first crystal of a substance begins to melt and the temperature at which the last crystal disappears are recorded to define the melting point range. A narrow melting point range is indicative of a pure substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or digital melting point device)[14][15][16]

-

Mortar and pestle[16]

-

Spatula[14]

-

Thermometer (calibrated)[15]

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely crushed into a powder using a mortar and pestle to ensure uniform heat distribution[14][17].

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm[14][17].

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus[14].

-

Rapid Determination (Optional): A preliminary "fast run" can be conducted by heating the sample at a rate of 5-10 °C per minute to get an approximate melting point[14].

-

Accurate Determination: A fresh sample is used for an accurate measurement. The apparatus is heated to a temperature about 20 °C below the approximate melting point found in the fast run. The heating rate is then reduced to approximately 2 °C per minute[14][16].

-

Data Recording: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a liquid is recorded as the end of the melting range[14][15].

-

Safety Precautions: The melting point apparatus can reach high temperatures and should be handled with care. The apparatus should be allowed to cool before handling[14].

3.2. Determination of Solubility

The solubility of a compound in a particular solvent at a specific temperature is a fundamental physical property.

Principle: A saturated solution is prepared at a constant temperature, and the concentration of the dissolved solute is then determined. Common methods for concentration determination include gravimetric analysis and titration.

Apparatus:

-

Constant temperature bath or shaker[18]

-

Sealed containers (e.g., flasks or vials)[18]

-

Filtration or centrifugation equipment[18]

-

Analytical balance[18]

-

Volumetric glassware[19]

-

Titration setup (burette, pipette, conical flasks)[19]

Procedure (Gravimetric Method):

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of the solvent in a sealed container[18].

-

Equilibration: The mixture is agitated in a constant temperature bath for a sufficient period to ensure that equilibrium is reached and the solution is saturated[18].

-

Phase Separation: The undissolved solid is separated from the saturated solution using filtration or centrifugation[18].

-

Solvent Evaporation: A precisely measured volume or mass of the clear supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated (e.g., in a vacuum oven) until a constant weight of the dried this compound is achieved[18].

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

Procedure (Titrimetric Method):

-

Preparation of Saturated Solution: A saturated solution is prepared as described above[18][19].

-

Sampling and Dilution: A known volume of the clear, saturated solution is carefully withdrawn and, if necessary, diluted with a suitable solvent to a concentration appropriate for titration[18].

-

Titration: The this compound solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator like phenolphthalein[18][20].

-

Endpoint Determination: The titration is continued until the endpoint, indicated by a persistent color change, is reached[18].

-

Calculation: The concentration of this compound in the saturated solution is calculated from the volume and concentration of the titrant used.

Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the melting point of a solid compound.

Caption: Workflow for determining the melting point of a solid compound.

References

- 1. This compound [chembk.com]

- 2. This compound | 616-75-1 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. 苄基丙二酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 616-75-1 | FB18395 | Biosynth [biosynth.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Benzyl Malonic Acid | CAS 616-75-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. This compound(616-75-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 10. Frontiers | A combined experimental-numerical investigation of two-phase self-cleaning drop modulation by amphiphilic component addition [frontiersin.org]

- 11. Benzamide - Wikipedia [en.wikipedia.org]

- 12. download.basf.com [download.basf.com]

- 13. specialchem.com [specialchem.com]

- 14. community.wvu.edu [community.wvu.edu]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. uobabylon.edu.iq [uobabylon.edu.iq]

- 18. benchchem.com [benchchem.com]

- 19. scirp.org [scirp.org]

- 20. youtube.com [youtube.com]

A Comprehensive Technical Guide to Benzylmalonic Acid for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of benzylmalonic acid, a valuable building block in organic synthesis with significant applications in the pharmaceutical and chemical industries. This document covers its chemical identity, physicochemical properties, spectral data, detailed synthesis protocols, and its role in the synthesis of complex molecules, including pharmaceuticals. The information is tailored for researchers, scientists, and professionals engaged in drug discovery and development.

Chemical Identity and Properties

This compound, also known by its IUPAC name 2-benzylpropanedioic acid, is a dicarboxylic acid that serves as a key intermediate in various synthetic pathways.[1][2] Its utility stems from the presence of an activated methylene group and two carboxylic acid functionalities, allowing for a range of chemical transformations.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 616-75-1 | [3] |

| IUPAC Name | 2-benzylpropanedioic acid | [1] |

| Synonyms | Propanedioic acid, (phenylmethyl)-; Malonic acid, benzyl- | [3] |

| Molecular Formula | C₁₀H₁₀O₄ | [3] |

| Molecular Weight | 194.18 g/mol | [3] |

| Appearance | Colorless to white crystalline powder | [3] |

| Melting Point | 117-120 °C | [3] |

| Boiling Point | 290.62 °C (estimated) | [4] |

| Density | 1.2534 g/cm³ (estimated) | [4] |

| pKa | 3.18 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate, Methanol | [4] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes the key spectral data.

Table 2: Spectral Data for this compound

| Technique | Key Features |

| ¹H NMR | Spectra available for review.[2] |

| ¹³C NMR | Spectra available for review. |

| IR Spectroscopy | Spectra available, showing characteristic peaks for C=O and O-H stretching of the carboxylic acid groups and aromatic C-H bonds.[1] |

| Mass Spectrometry | Electron Ionization (EI) mass spectrum available.[1][5] |

Synthesis of this compound

This compound is typically synthesized in a two-step process starting from diethyl malonate. The first step involves the benzylation of diethyl malonate to form diethyl benzylmalonate, which is then hydrolyzed to yield the final product.

Experimental Protocol: Synthesis of Diethyl Benzylmalonate

This protocol is adapted from established procedures for malonic ester synthesis.[6][7]

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol (absolute)

-

Benzyl chloride

-

Hydrochloric acid (dilute)

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Diethyl malonate is added dropwise to the sodium ethoxide solution.

-

Benzyl chloride is then added slowly to the reaction mixture.

-

The mixture is heated to reflux for 2-3 hours to ensure complete reaction.

-

After cooling, the reaction mixture is poured into water.

-

The aqueous layer is extracted with ether.

-

The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the ether is removed by distillation.

-

The crude diethyl benzylmalonate is purified by vacuum distillation.

Experimental Protocol: Hydrolysis of Diethyl Benzylmalonate to this compound

This protocol details the saponification of the diethyl ester to the corresponding dicarboxylic acid.[8]

Materials:

-

Diethyl benzylmalonate (benzylmalonic ester)

-

Potassium hydroxide solution (concentrated)

-

Hydrochloric acid (dilute)

-

Ether

-

Anhydrous sodium sulfate

-

Benzene

Procedure:

-

30 g of diethyl benzylmalonate is emulsified with 35 g of concentrated potassium hydroxide solution by vigorous shaking in a round-bottomed flask.

-

The mixture is gently warmed on a water bath, upon which the solution becomes homogeneous.

-

Heating is continued for an additional hour to complete the saponification.

-

Most of the ethanol formed during the reaction is removed by evaporation.

-

Any remaining oily impurities are removed by extraction with ether.

-

The aqueous solution is carefully acidified with dilute hydrochloric acid to precipitate the this compound.

-

The this compound is extracted with several portions of ether.

-

The combined ethereal extracts are dried over anhydrous sodium sulfate.

-

The ether is evaporated to yield the crude this compound, which solidifies upon standing.

-

The crude product can be recrystallized from hot benzene to yield pure this compound.[8]

Synthetic Workflow and Applications in Drug Discovery

This compound and its ester derivatives are versatile intermediates in organic synthesis, particularly in the construction of complex molecular frameworks. A prominent application is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.

Synthesis of Phenobarbital

The synthesis of phenobarbital, a widely used anticonvulsant medication, exemplifies the utility of malonic ester derivatives in pharmaceutical manufacturing.[9][10][11] The core of the synthesis involves the condensation of a disubstituted malonic ester with urea.[9][10] While phenobarbital itself is a phenyl-ethyl-disubstituted malonic acid derivative, the synthetic principles are directly applicable to this compound chemistry.

The following diagram illustrates a generalized synthetic pathway for barbiturates, starting from a malonate derivative.

Caption: Generalized synthesis of barbiturates from a malonate derivative.

Role in Medicinal Chemistry

The malonic ester synthesis, for which this compound is a key precursor, is a powerful tool for creating carbon-carbon bonds and introducing functional groups. This makes it invaluable in the synthesis of a wide range of pharmacologically active molecules. The ability to perform sequential alkylations allows for the construction of quaternary carbon centers, a common feature in many high-value chemical products, including pharmaceuticals.

Logical Workflow for Synthesis

The synthesis of this compound is a sequential process that can be visualized as a logical workflow, starting from basic starting materials and proceeding through key intermediates.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a fundamentally important reagent in organic synthesis, offering a gateway to a diverse array of more complex molecules. Its well-defined chemical properties and predictable reactivity make it a reliable tool for researchers in both academic and industrial settings. The synthetic protocols provided herein, along with the contextualization of its role in drug discovery, underscore its continued relevance in the advancement of chemical and pharmaceutical sciences.

References

- 1. This compound | C10H10O4 | CID 12031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(616-75-1) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | 616-75-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound [webbook.nist.gov]

- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 10. benchchem.com [benchchem.com]

- 11. Phenobarbital - Wikipedia [en.wikipedia.org]

Solubility of Benzylmalonic Acid in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzylmalonic acid in common laboratory solvents. Due to the limited availability of quantitative data for this compound, this guide presents known qualitative solubility information and supplements it with quantitative data for the structurally similar compound, benzoic acid, to provide a comparative context. Furthermore, detailed experimental protocols for determining solubility are provided.

Physicochemical Properties of this compound

This compound (IUPAC name: 2-benzylpropanedioic acid) is a dicarboxylic acid with a molecular formula of C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[1][2][3] Its structure consists of a malonic acid moiety substituted with a benzyl group. This structure imparts both polar (carboxylic acid groups) and non-polar (benzyl ring) characteristics, influencing its solubility in various solvents.

Qualitative Solubility of this compound

Qualitative data indicates that this compound is soluble in several common organic solvents. One source describes it as "very soluble" in water, although a calculated Log10 of water solubility is -1.07, which suggests lower solubility.[4][5]

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble[2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble[2][3] |

| Ethyl Acetate | Soluble[2][3] |

| Methanol | Soluble[2][3] |

| Water | Very Soluble[5] / Predicted Low Solubility[4] |

Quantitative Solubility of Benzoic Acid (for comparison)

To provide a framework for estimating the solubility of this compound, the following table summarizes quantitative solubility data for benzoic acid, a simpler aromatic carboxylic acid. The presence of a second carboxylic acid group in this compound is expected to increase its polarity and potential for hydrogen bonding, which may lead to different solubility characteristics compared to benzoic acid. For instance, the dicarboxylic nature might enhance solubility in polar protic solvents like water and alcohols, while the larger overall size could influence solubility in other solvents.

Table 2: Quantitative Solubility of Benzoic Acid in Common Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Water | 20 | 0.29[6] |

| Ethanol | 25 | 45.5 |

| Acetone | 25 | 50.8 |

| Diethyl Ether | 25 | 41.7 |

| Ethyl Acetate | 25 | 35.2 |

| Chloroform | 25 | 22.2 |

| Toluene | 25 | 10.6 |

| Hexane | 25 | 0.9 |

Note: This data is compiled from various sources and serves as a comparative reference.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound, the following established experimental methods are recommended.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[7][8][9][10]

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume or mass of the solvent in a sealed container. The mixture is then agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is crucial to confirm saturation.

-

Separation of the Saturated Solution: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the constant temperature during this step to prevent changes in solubility.

-

Solvent Evaporation: A precisely measured aliquot (volume or mass) of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a fume hood, under reduced pressure, or in an oven at a temperature below the decomposition point of this compound) until a constant weight of the dried solute is achieved.

-

Calculation of Solubility: The mass of the dissolved this compound is determined by subtracting the initial weight of the container from the final weight. The solubility is then expressed as grams of solute per 100 g of solvent or other appropriate units.

Synthetic Method with Laser Monitoring

The synthetic method, often coupled with laser monitoring, offers a more automated and potentially faster approach to determining solubility.[11][12][13][14][15]

Methodology:

-

Initial Mixture: A known mass of the solvent is placed in a thermostated vessel equipped with a stirrer.

-

Incremental Solute Addition: A precise amount of this compound is incrementally added to the solvent while the solution is continuously stirred at a constant temperature.

-

Laser Monitoring: A laser beam is passed through the solution, and the intensity of the transmitted light is measured by a detector. The presence of undissolved solid particles will cause the light to scatter, resulting in a decrease in the detected light intensity.

-

Endpoint Determination: The point at which the last solid particle dissolves is identified by a sharp increase in the transmitted light intensity, indicating a clear solution. This is the saturation point.

-

Calculation of Solubility: The total mass of this compound added to the known mass of the solvent at the saturation point gives the solubility at that specific temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound using the gravimetric method.

Caption: Gravimetric method for solubility determination.

References

- 1. This compound | C10H10O4 | CID 12031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | 616-75-1 [chemicalbook.com]

- 4. This compound (CAS 616-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound(616-75-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 12. researchgate.net [researchgate.net]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. Applications of laser in the field of chemical solubility determination [opg.optica.org]

- 15. Researching | Light extinction method for solubility measurement [m.researching.cn]

Synthesis of Benzylmalonic Acid from Diethyl Malonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzylmalonic acid, a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The synthesis route starting from diethyl malonate is a classic and reliable method, involving a two-step process: the alkylation of diethyl malonate followed by hydrolysis and decarboxylation. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this synthesis.

Reaction Overview

The synthesis of this compound from diethyl malonate proceeds through two primary chemical transformations:

-

Alkylation of Diethyl Malonate: Diethyl malonate is first deprotonated by a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophilic benzyl halide, such as benzyl chloride or benzyl bromide, in an SN2 reaction to yield diethyl benzylmalonate.[1][2][3] The choice of a primary or methyl halide is crucial to favor the SN2 pathway and avoid competing elimination reactions.[2]

-

Hydrolysis and Decarboxylation: The resulting diethyl benzylmalonate is then subjected to hydrolysis, usually under basic conditions using a strong base like potassium hydroxide, to saponify the ester groups into a dicarboxylate salt.[1][4] Subsequent acidification of the reaction mixture protonates the carboxylate groups, forming this compound.[1] Upon heating, this substituted malonic acid readily undergoes decarboxylation to yield the final product, although for the synthesis of this compound itself, the decarboxylation step is controlled or avoided.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Synthesis of Diethyl Benzylmalonate (Alkylation)

This procedure outlines the alkylation of diethyl malonate with benzyl chloride using sodium ethoxide as the base.

Materials:

-

Absolute Ethanol

-

Sodium metal

-

Diethyl malonate

-

Benzyl chloride

-

Water

-

Litmus paper

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add small pieces of sodium metal (115 g, 5 gram atoms) to absolute ethanol. The reaction is exothermic and generates hydrogen gas, so ensure adequate ventilation. Allow the sodium to react completely to form a solution of sodium ethoxide.[1]

-

Addition of Diethyl Malonate: Once the sodium has fully reacted and the solution has cooled, add diethyl malonate (830 g, 5.18 moles) in a steady stream through the dropping funnel.[1]

-

Alkylation: Following the addition of diethyl malonate, add benzyl chloride (632 g, 5 moles) dropwise over a period of 2-3 hours.[1]

-

Reaction: With stirring, heat the mixture to reflux. Continue refluxing for 8-11 hours, or until the reaction mixture is neutral to moist litmus paper.[1]

-

Work-up: After the reaction is complete, arrange the apparatus for distillation and remove the ethanol. Add approximately 2 L of water to the residue and shake. If necessary, add salt to facilitate the separation of the layers.[1]

-

Extraction and Drying: Separate the organic layer. The combined organic layers from two such runs are then dried. The resulting crude product is primarily diethyl benzylmalonate.[1]

Synthesis of this compound (Saponification)

This procedure describes the hydrolysis of diethyl benzylmalonate to this compound.

Materials:

-

Diethyl benzylmalonate

-

Potassium hydroxide

-

Water

-

Concentrated hydrochloric acid

Procedure:

-

Saponification: Prepare a solution of potassium hydroxide in water in a round-bottom flask equipped with a stirrer. Add the diethyl benzylmalonate to the hot potassium hydroxide solution over a period of 1 hour. Heat the mixture to facilitate the hydrolysis of the ester groups.[1]

-

Acidification: After cooling the reaction mixture, carefully acidify it with concentrated hydrochloric acid to precipitate the this compound.[1]

-

Isolation and Purification: The precipitated this compound can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as benzene.[5]

Quantitative Data

The following table summarizes the quantitative data reported for the synthesis of diethyl benzylmalonate, a key intermediate in the preparation of this compound.

| Parameter | Value | Reference |

| Diethyl Benzoylmalonate Synthesis | ||

| Yield | 68-75% | [6] |

| Boiling Point | 144–149°C / 0.8 mm | [6] |

| Refractive Index (n25D) | 1.5063–1.5066 | [6] |

| Ethyl Benzalmalonate Synthesis | ||

| Yield | 89–91% | [7] |

| Boiling Point | 140–142°C / 4 mm | [7] |

Visualization of the Synthesis Workflow

The following diagrams illustrate the key steps and the overall workflow of the synthesis of this compound from diethyl malonate.

Caption: Overall workflow for the synthesis of this compound.

Caption: Logical relationship of the alkylation reaction mechanism.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | 616-75-1 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Key Derivatives of Benzylmalonic Acid in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Benzylmalonic acid and its derivatives are pivotal intermediates in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Their utility primarily stems from the acidic nature of the α-proton, which allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the core derivatives of this compound, their synthesis, key reactions, and applications, with a focus on aspects relevant to pharmaceutical and chemical research.

Physicochemical and Spectroscopic Data of Key this compound Derivatives

The following tables summarize key quantitative data for this compound and its principal derivatives, facilitating comparison and selection for synthetic applications.

Table 1: Physicochemical Properties of this compound and Its Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| This compound | 616-75-1 | C₁₀H₁₀O₄ | 194.18 | 117-120[1] | 290.62 (est.)[2] | 3.18 (predicted)[2] |

| Diethyl benzylmalonate | 607-81-8 | C₁₄H₁₈O₄ | 250.29 | N/A | 145-155 / 5 mmHg[3] | ~13 (in DMSO)[3] |

| Dimethyl benzylmalonate | 36369-74-9 | C₁₂H₁₄O₄ | 222.24 | N/A | 148-152 / 10 mmHg | N/A |

| Benzylmalonamide | N/A | C₁₀H₁₂N₂O₂ | 192.22 | N/A | N/A | N/A |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Signals |

| ¹H NMR | Signals corresponding to the phenyl, benzylic, and methine protons.[4] |

| ¹³C NMR | Resonances for the carboxylic acid carbons, aromatic carbons, and the aliphatic backbone. |

| IR | Characteristic absorptions for the O-H and C=O stretching of the carboxylic acid groups, and C-H stretching of the aromatic and aliphatic portions. |

| Mass Spec | Molecular ion peak corresponding to the compound's molecular weight. |

Core Synthetic Methodologies and Experimental Protocols

The synthesis of this compound derivatives and their subsequent reactions are fundamental to their application. The following section details the experimental protocols for these key transformations.

Synthesis of Diethyl Benzylmalonate

The most common derivative, diethyl benzylmalonate, is typically synthesized via the alkylation of diethyl malonate with a benzyl halide.[5]

Experimental Protocol: Synthesis of Diethyl Benzylmalonate

-

Materials: Diethyl malonate, sodium metal, absolute ethanol, benzyl chloride.[3]

-

Procedure:

-

Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol.

-

To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring to form the sodium enolate.

-

Slowly add benzyl chloride to the reaction mixture.

-

Heat the mixture to reflux until the reaction is complete, as monitored by TLC.

-

After cooling, remove the ethanol by distillation.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield diethyl benzylmalonate. A typical yield for this reaction is between 51-57%.[3]

-

Alkylation of Diethyl Benzylmalonate

A key feature of diethyl benzylmalonate is its ability to undergo further alkylation, leading to the formation of quaternary carbon centers.

Experimental Protocol: Mono-alkylation of Diethyl Benzylmalonate

-

Materials: Diethyl benzylmalonate, sodium hydride (NaH), anhydrous dimethylformamide (DMF), alkyl halide (e.g., methyl iodide).

-

Procedure:

-

To a stirred suspension of NaH in anhydrous DMF at 0 °C, add diethyl benzylmalonate dropwise.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.[6]

-

Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

-

Let the reaction proceed at room temperature, monitoring by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

-

Hydrolysis and Decarboxylation

The ester groups of this compound derivatives can be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated upon heating to yield a substituted phenylpropanoic acid.[7]

Experimental Protocol: Hydrolysis and Decarboxylation of Diethyl Benzylmalonate

-

Materials: Diethyl benzylmalonate, potassium hydroxide, water, concentrated hydrochloric acid.[3]

-

Procedure:

-

Saponification: Prepare a solution of potassium hydroxide in water in a round-bottom flask. Add diethyl benzylmalonate to the hot potassium hydroxide solution and heat to facilitate hydrolysis of the ester groups.[3]

-

Acidification: After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the this compound.[3]

-

Extraction: Extract the this compound with several portions of ether.[3]

-

Drying and Evaporation: Dry the combined ether extracts over anhydrous sodium sulfate and remove the ether by evaporation to yield crude this compound.[3]

-

Decarboxylation: Heat the crude this compound. The decarboxylation will occur, evolving carbon dioxide, to yield 3-phenylpropanoic acid.

-

Key Reaction Mechanisms and Pathways

Understanding the mechanisms of the reactions involving this compound derivatives is crucial for optimizing reaction conditions and predicting outcomes.

Malonic Ester Synthesis Pathway

The malonic ester synthesis is a classic method for preparing carboxylic acids. The synthesis of diethyl benzylmalonate and its subsequent alkylation and decarboxylation is a prime example of this pathway.

Caption: Malonic ester synthesis pathway for 3-phenylpropanoic acid.

Decarboxylation Mechanism

The decarboxylation of β-keto acids and malonic acids proceeds through a cyclic transition state upon heating.

Caption: Mechanism of decarboxylation of this compound.

Applications in Research and Drug Development

Derivatives of this compound are valuable building blocks in the synthesis of a wide range of organic molecules, including pharmaceuticals.

-

Quaternary Carbon Centers: The ability to perform sequential alkylations on diethyl benzylmalonate allows for the construction of sterically hindered quaternary carbon centers, a common structural motif in many biologically active compounds.

-

Pharmaceutical Intermediates: These derivatives serve as key intermediates in the synthesis of various pharmaceuticals. For instance, they are used in the preparation of barbiturates and anticonvulsants.[5]

-

Asymmetric Synthesis: Chiral derivatives of this compound are sought after for the enantioselective synthesis of complex molecules. Methods involving chiral auxiliaries and enzymatic resolutions are areas of active research.[5][8]

-

Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, the benzyl group and the malonate core can be systematically modified to explore the structure-activity relationships of a lead compound, aiding in the optimization of its pharmacological properties.[9][10][11]

Conclusion

This compound and its derivatives remain indispensable tools in the arsenal of the modern organic chemist. Their predictable reactivity and versatility in forming new carbon-carbon bonds make them ideal starting materials for the synthesis of complex target molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize these valuable compounds in their synthetic endeavors.

References

- 1. This compound | 616-75-1 [chemicalbook.com]

- 2. This compound [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound(616-75-1) 1H NMR spectrum [chemicalbook.com]

- 5. aquila.usm.edu [aquila.usm.edu]

- 6. benchchem.com [benchchem.com]

- 7. library2.smu.ca [library2.smu.ca]

- 8. aquila.usm.edu [aquila.usm.edu]

- 9. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Medicinal Chemistry: SAR | Pharmacology Mentor [pharmacologymentor.com]

An In-depth Technical Guide to the Safety Data for Benzylmalonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard information for Benzylmalonic acid (CAS No. 616-75-1), compiled from publicly available Safety Data Sheets (SDS) and chemical databases. The information is presented to meet the needs of professionals in research and development who handle this chemical.

Chemical Identification and Physical Properties

This compound is a solid, crystalline compound.[1] Its key identifiers and physical properties are summarized below. It is important to note that some reported physical properties, such as boiling point and density, show variations across different sources, likely due to one or more values being estimations.[2][3]

| Identifier | Value | Source |

| CAS Number | 616-75-1 | [2][4][5][6] |

| Molecular Formula | C10H10O4 | [2][4][7] |

| Molecular Weight | 194.18 g/mol | [2][4][5] |

| EC Number | 210-491-5 | [5] |

| Appearance | Colourless to white crystals or crystalline powder | [1][3] |

| Melting Point | 117-122 °C | [1][2][3][5][8] |

| Boiling Point | 290.62 °C (rough estimate) / 378.4 °C at 760 mmHg | [2][3] |

| Density | 1.2534 g/cm³ (rough estimate) / 1.34 g/cm³ | [2][3] |

| Flash Point | 196.8 °C / 206.8 °C | [2][3] |

| Vapor Pressure | 2.44 x 10⁻⁷ mmHg at 25°C | [2][3] |

| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate, Methanol | [2][3] |

| Synonyms | 2-Benzylmalonic acid, β-Phenylisosuccinic acid | [5] |

Hazard Identification and GHS Classification

This compound is classified as an irritant.[2] According to the Globally Harmonized System (GHS), it poses hazards related to skin, eye, and respiratory irritation.[4] The aggregated GHS information is based on notifications to the ECHA C&L Inventory.[4]

| GHS Classification | Value | Source |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [4] |

| Hazard Classes | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | [4] |

| Hazard Statements | H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation.[4] | |

| Precautionary Statements | Prevention: P261, P264, P280Response: P302+P352, P305+P351+P338, P332+P313Storage: P403+P233 | [4] |

Toxicological Information

Detailed quantitative toxicological data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), are not available in the reviewed public safety datasheets. The primary toxicological concerns are irritant effects upon contact.[4]

| Toxicological Parameter | Value | Source |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | |

| Carcinogenicity | No data available | [9] |

| Mutagenicity | No data available | [9] |

| Reproductive Toxicity | No data available | [9] |

Experimental Protocols

The Safety Data Sheets and chemical databases referenced for this guide summarize hazard information but do not provide detailed experimental protocols for the underlying studies (e.g., OECD guidelines for skin/eye irritation tests). For researchers requiring this level of detail, it is recommended to consult primary toxicological literature or commission specific studies.

Visualized Safety Workflow

The following diagram illustrates the logical flow of hazard communication for this compound under the GHS framework, from hazard identification to the necessary safety precautions.

References

- 1. This compound | 616-75-1 [chemicalbook.com]

- 2. This compound [chembk.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | C10H10O4 | CID 12031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 99 616-75-1 [sigmaaldrich.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. chemscene.com [chemscene.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic and Synthetic Profile of Benzylmalonic Acid: A Technical Guide

Introduction

Benzylmalonic acid (IUPAC name: 2-benzylpropanedioic acid) is a dicarboxylic acid that serves as a valuable intermediate in organic synthesis. Its structure, featuring a benzylic group attached to the alpha-carbon of malonic acid, makes it a precursor for a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. Accurate structural elucidation and purity assessment are critical for its application in research and development. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this data and a visualization of its synthetic pathway are also presented to support researchers and scientists in its application.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No: 616-75-1; Molecular Formula: C₁₀H₁₀O₄; Molecular Weight: 194.18 g/mol ).[1]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.8 | Singlet (broad) | 2H | Carboxylic acid protons (-COOH) |

| 7.19 - 7.27 | Multiplet | 5H | Phenyl group protons (C₆H₅-) |

| ~3.59 | Triplet | 1H | Methine proton (-CH-) |

| ~3.04 | Doublet | 2H | Methylene protons (-CH₂-) |

Solvent: DMSO-d₆, Instrument: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

A publicly available ¹³C NMR spectrum for this compound has been referenced, sourced from Aldrich Chemical Company, Inc., however, the specific chemical shift data is not readily accessible in public databases.[1] For structurally related compounds, the carboxyl carbons are typically observed in the 170-180 ppm region, the aromatic carbons between 120-140 ppm, the methine carbon around 50-60 ppm, and the methylene carbon around 30-40 ppm.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Absorption |

| 2500-3300 | O-H stretch (broad, carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| 1600, 1495, 1450 | C=C stretch (aromatic ring) |

| ~1400 | O-H bend (in-plane) |

| ~1200 | C-O stretch |

| 700-750, ~700 | C-H bend (out-of-plane, monosubstituted benzene) |

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 194 | ~2.5 | [M]⁺ (Molecular Ion) |

| 150 | ~33 | [M - CO₂]⁺ |

| 104 | ~52 | [C₈H₈]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are detailed methodologies representative of the procedures used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The use of DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the sample and the positioning of its residual peak.

-

Instrument Parameters:

-

Instrument: A 300 or 400 MHz NMR spectrometer (e.g., Bruker AC-300) is used.[1]

-

¹H NMR: Spectra are acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. A relaxation delay of 1-5 seconds is used between pulses. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of dry this compound is finely ground with about 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

The homogenous mixture is then transferred to a pellet die.

-

A hydraulic press is used to apply several tons of pressure to the die, forming a thin, transparent, or translucent pellet.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the solid this compound sample is introduced into the mass spectrometer, often via a direct insertion probe. The sample is then heated under vacuum to induce volatilization.

-

Ionization (Electron Ionization - EI):

-

The gaseous analyte molecules enter the ion source.

-

A beam of electrons, accelerated to a standard energy of 70 electron volts (eV), bombards the molecules.

-

This high-energy impact ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing characteristic fragmentation.

-

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Synthetic Pathway of this compound

The synthesis of this compound is commonly achieved through a two-step process known as the malonic ester synthesis. The following diagram illustrates this pathway.

Caption: Synthetic pathway of this compound.

General Workflow for Spectroscopic Analysis

This diagram outlines the logical flow from sample preparation to data interpretation for the spectroscopic characterization of a solid organic compound like this compound.

Caption: Workflow for spectroscopic analysis.

References

Unlocking Therapeutic Potential: Emerging Research Frontiers for Benzylmalonic Acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylmalonic acid, a derivative of malonic acid, is emerging as a versatile scaffold in medicinal chemistry and drug discovery. Its unique structural features provide a foundation for the synthesis of a diverse range of bioactive molecules. This technical guide explores three promising research avenues for this compound derivatives: as potent anticonvulsants, as targeted anticancer agents through the inhibition of the STAT3 signaling pathway, and as modulators of glutamate transporters for potential neuroprotective applications. This document provides an in-depth overview of the synthesis of key derivatives, detailed experimental protocols for their biological evaluation, and a summary of relevant quantitative data to guide future research and development efforts in this exciting field.

Introduction

This compound (2-benzylpropanedioic acid) is a dicarboxylic acid that has garnered significant interest as a versatile building block in organic synthesis.[1][2][3][4] Its activated methylene group, flanked by two carboxylic acid functionalities, allows for a variety of chemical modifications, making it an ideal starting point for the creation of complex molecular architectures.[1] Beyond its utility in traditional organic synthesis, derivatives of this compound have demonstrated significant potential in several therapeutic areas. This guide will delve into the burgeoning research surrounding these derivatives, with a focus on their applications as anticonvulsants, anticancer agents, and inhibitors of glutamate transport.

This document serves as a comprehensive resource for researchers, providing not only an overview of the current state of the field but also actionable experimental details to facilitate further investigation. All quantitative data has been consolidated into structured tables for ease of comparison, and detailed protocols for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying mechanisms and processes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its common ester derivatives is crucial for their application in synthesis and biological studies.

| Property | This compound | Diethyl Benzylmalonate |

| CAS Number | 616-75-1 | 607-81-8 |

| Molecular Formula | C₁₀H₁₀O₄ | C₁₄H₁₈O₄ |

| Molecular Weight | 194.18 g/mol | 250.29 g/mol |

| Appearance | Colorless to white crystalline powder | Colorless liquid |

| Melting Point | 117-120 °C | N/A |

| Boiling Point | 290.62 °C (estimate) | 162-163 °C at 10 mmHg |

| Density | 1.2534 g/cm³ (estimate) | 1.064 g/mL at 25 °C |

| Solubility | Soluble in chloroform, DMSO, ethyl acetate, methanol | Immiscible with water |

| pKa | 3.18 ± 0.10 (Predicted) | 12.56 ± 0.46 (Predicted) |

| Data sourced from[2][3][4][5] |

Research Area 1: Anticonvulsant Agents

Derivatives of this compound, particularly N-benzyl-2-acetamidopropionamides, have shown significant promise as potent anticonvulsant agents. These compounds have been extensively studied, with research indicating that specific structural modifications can lead to high efficacy in preclinical models of epilepsy.

Quantitative Data: Anticonvulsant Activity

The anticonvulsant activity of various N-benzyl-2-acetamidopropionamide derivatives has been evaluated using the maximal electroshock (MES) seizure test in mice and rats. The median effective dose (ED₅₀) is a key metric for quantifying this activity.

| Compound | Species | Administration Route | MES ED₅₀ (mg/kg) |

| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Mouse | Intraperitoneal (i.p.) | 8.3 |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) | Mouse | Intraperitoneal (i.p.) | 4.5 |

| (S)-N-benzyl-2-acetamido-3-methoxypropionamide ((S)-18) | Mouse | Intraperitoneal (i.p.) | >100 |

| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Mouse | Intraperitoneal (i.p.) | 17.3 |

| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Rat | Oral (p.o.) | 3.9 |

| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Rat | Oral (p.o.) | 19 |

| Phenytoin (Standard Drug) | Mouse | Intraperitoneal (i.p.) | 6.5 |

| Phenytoin (Standard Drug) | Rat | Oral (p.o.) | 23 |

| Data sourced from[6] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for evaluating the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[1][7][8][9]

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

-

Electroconvulsometer

-

Corneal electrodes

-

Saline solution (0.9%)

-

Test compound solution/suspension

-

Vehicle control

-

Standard anticonvulsant drug (e.g., Phenytoin)

-

Male ICR mice (25-30 g) or Sprague-Dawley rats (200-250 g)[8]

Procedure:

-

Animal Preparation: Acclimatize animals for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

Drug Administration: Administer the test compound, vehicle, or standard drug via the desired route (e.g., intraperitoneally or orally). The time between drug administration and the MES test should be determined based on the pharmacokinetic profile of the compound (typically 30-60 minutes).[1]

-

Electrode Application: Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

-

Induction of Seizure: Place the corneal electrodes on the corneas of the animal. Deliver a supramaximal electrical stimulus (e.g., 50-60 Hz, 25-150 mA for 0.2-2 seconds).[1][8]

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. The seizure typically progresses through phases of tonic flexion, tonic extension, and clonic convulsions.[8]

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase. Protection is defined as the absence of this phase.

-

Data Analysis: Calculate the percentage of animals protected at each dose of the test compound. Determine the ED₅₀ value using a probit analysis or other appropriate statistical method.

Synthesis Workflow for a Representative Anticonvulsant

The synthesis of (R)-N-benzyl-2-acetamido-3-methoxypropionamide, a potent anticonvulsant, is a multi-step process. The following diagram illustrates a typical synthetic workflow.

Research Area 2: Anticancer Agents - STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting tumor cell proliferation, survival, and metastasis. Derivatives of this compound have been identified as inhibitors of STAT3, presenting a promising avenue for the development of novel anticancer therapeutics.

The STAT3 Signaling Pathway

The Janus kinase (JAK)-STAT3 pathway is a critical signaling cascade that regulates gene expression in response to cytokines and growth factors. Inhibition of this pathway is a key strategy in cancer therapy.

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. This compound | C10H10O4 | CID 12031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound (CAS 616-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | 616-75-1 [chemicalbook.com]

- 6. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzylmalonic Acid via Malonic Ester Synthesis

Introduction

The malonic ester synthesis is a versatile and widely utilized method in organic chemistry for the preparation of substituted carboxylic acids. This methodology leverages the acidity of the α-hydrogen of a malonic ester, allowing for its deprotonation to form a stable enolate, which can then act as a nucleophile in reactions with alkyl halides. This application note provides a detailed protocol for the synthesis of benzylmalonic acid, a valuable intermediate in the production of various organic compounds, including pharmaceuticals like barbiturates and anticonvulsants.[1] The synthesis proceeds in two primary stages: the alkylation of diethyl malonate with benzyl chloride to form diethyl benzylmalonate, followed by the hydrolysis and decarboxylation of the resulting ester to yield the final product.

The overall reaction involves the formation of a new carbon-carbon bond and demonstrates a reliable pathway for synthesizing α-substituted carboxylic acids.[1] A critical consideration in the alkylation step is the potential for dialkylation, leading to the formation of diethyl dibenzylmalonate as a byproduct. Careful control of the stoichiometry and reaction conditions is essential to maximize the yield of the desired mono-alkylated product.[2]

Experimental Protocols

This protocol is divided into two main parts: the synthesis of the intermediate, diethyl benzylmalonate, and its subsequent conversion to this compound.

Part 1: Synthesis of Diethyl Benzylmalonate

This procedure details the alkylation of diethyl malonate using benzyl chloride in the presence of a strong base, sodium ethoxide, which is generated in situ.[3]

Materials and Equipment:

-

5 L three-necked round-bottom flask

-

Reflux condenser

-

Mercury-sealed mechanical stirrer

-

Dropping funnel

-

Heating mantle or steam cone

-

Distillation apparatus with a Vigreux column

-

Sodium metal

-

Absolute ethanol

-

Diethyl malonate

-

Benzyl chloride

-

Water

-

Calcium chloride (for drying tube)

Procedure:

-

Preparation of Sodium Ethoxide: To a 5 L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 2.5 L of absolute ethanol. Carefully add 115 g (5 gram atoms) of sodium, cut into small pieces. The reaction is exothermic; allow all the sodium to react completely to form sodium ethoxide before proceeding.[3]

-

Addition of Diethyl Malonate: Once the sodium has fully dissolved, add 830 g (5.18 moles) of diethyl malonate in a steady stream through the dropping funnel.[3]

-

Alkylation with Benzyl Chloride: Following the addition of diethyl malonate, add 632 g (5 moles) of benzyl chloride dropwise over 2-3 hours.[3]

-

Reaction Reflux: With the stirrer active, heat the mixture to reflux. Continue refluxing for approximately 8-11 hours, or until the reaction mixture is neutral to moist litmus paper, indicating the consumption of the base.[3]

-

Solvent Removal: Reconfigure the apparatus for distillation and remove the ethanol solvent. Approximately 2 L of ethanol should be recovered.[3]

-

Work-up and Purification:

-

Allow the residue to cool, then add approximately 1.5-2 L of water to dissolve the sodium chloride byproduct.[3]

-

Transfer the mixture to a separatory funnel. The diethyl benzylmalonate will form a distinct organic layer. If separation is not sharp, add sodium chloride to the aqueous layer to facilitate separation.[3]

-

Separate the organic layer. For optimal yield, this process can be repeated, and the ester layers from two runs can be combined for distillation.[3]

-

Purify the crude ester by vacuum distillation. Collect the fraction boiling at 145–155 °C at 5 mm Hg. The typical yield is between 51-57%.[3] The residue primarily consists of diethyl dibenzylmalonate.[3]

-

Part 2: Saponification and Acidification to this compound

This procedure describes the hydrolysis of the synthesized diethyl benzylmalonate to form the dicarboxylate salt, followed by acidification to yield this compound.

Materials and Equipment:

-

12 L round-bottom flask

-

Mechanical stirrer

-

Heating mantle or steam cone

-

Large separatory funnel or flask for extraction

-

Potassium hydroxide (technical grade)

-

Diethyl benzylmalonate (from Part 1)

-

Sulfuric acid (concentrated) or Hydrochloric acid

-

Ether

-

Calcium chloride (anhydrous, for drying)

Procedure:

-

Saponification: In a 12 L flask, dissolve 860 g of technical grade potassium hydroxide in 850 mL of water. The dissolution is highly exothermic. While the solution is still hot, add 1 kg (4 moles) of diethyl benzylmalonate from a dropping funnel over approximately 1 hour with continuous stirring.[3]

-

Removal of Ethanol: Heat and stir the mixture for 3 hours to drive the saponification to completion and remove the ethanol byproduct. A tube connected to a water pump can be placed in the mouth of the flask to facilitate vapor removal. Add more water if necessary to prevent the mixture from solidifying.[3]

-

Acidification: After cooling the reaction mixture in an ice bath, slowly and cautiously add a concentrated solution of sulfuric or hydrochloric acid until the solution is strongly acidic. This will precipitate the crude this compound.

-

Extraction and Drying:

-

Isolation of Product: Decant the dried ether solution and remove the ether by distillation or using a rotary evaporator. The remaining solid is crude this compound, which can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Quantity Used | Moles | Boiling/Melting Point | Expected Yield |

| Diethyl Malonate | Starting Material | C₇H₁₂O₄ | 160.17 | 830 g | 5.18 | 199 °C (b.p.) | N/A |

| Benzyl Chloride | Reagent | C₇H₇Cl | 126.58 | 632 g | 5.00 | 179 °C (b.p.) | N/A |

| Sodium | Reagent | Na | 22.99 | 115 g | 5.00 | 97.8 °C (m.p.) | N/A |

| Diethyl Benzylmalonate | Intermediate | C₁₄H₁₈O₄ | 250.29 | 1 kg (for hydrolysis) | 4.00 | 145-155 °C / 5 mm Hg (b.p.) | 51-57%[3] |

| Potassium Hydroxide | Reagent | KOH | 56.11 | 860 g | 15.33 | 406 °C (m.p.) | N/A |

| This compound | Final Product | C₁₀H₁₀O₄ | 194.18 | N/A | N/A | 120 °C (m.p., dec.) | High |

Experimental Workflow Visualization

The following diagram illustrates the step-by-step workflow for the malonic ester synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Decarboxylation of Benzylmalonic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The decarboxylation of malonic acid and its derivatives is a fundamental reaction in organic synthesis, providing a straightforward method for the preparation of carboxylic acids. This process involves the removal of a carboxyl group through the liberation of carbon dioxide, typically upon heating. Substituted malonic acids, such as benzylmalonic acid, readily undergo decarboxylation to yield the corresponding monocarboxylic acid.[1][2] The reaction proceeds through a cyclic six-membered transition state, leading to the formation of an enol intermediate which then tautomerizes to the final carboxylic acid product.[1][2] This protocol details the thermal decarboxylation of this compound to synthesize 3-phenylpropanoic acid, a valuable building block in the development of various pharmaceuticals and other biologically active compounds.

Reaction Scheme

References

Application Notes and Protocols: Synthesis of Phenylalanine from Benzylmalonic Acid

For researchers, scientists, and drug development professionals, the synthesis of amino acids is a fundamental process. Phenylalanine, an essential amino acid, is a crucial building block for numerous pharmaceuticals and biologically active molecules. This document provides detailed application notes and protocols for the synthesis of phenylalanine, commencing from benzylmalonic acid. The primary method detailed is a well-established route involving the conversion of this compound to its diethyl ester, followed by bromination, decarboxylation, and amination.

Synthesis Pathway Overview

The synthesis of DL-phenylalanine from this compound can be achieved through a multi-step process. The initial step involves the esterification of this compound to diethyl benzylmalonate. This is followed by the hydrolysis of the diester to the monocarboxylic acid, which is then brominated at the alpha-position. Subsequent decarboxylation yields α-bromo-β-phenylpropionic acid. The final step is the amination of this bromo acid with ammonia to produce DL-phenylalanine.

Caption: Chemical synthesis pathway of DL-Phenylalanine from this compound.

Experimental Protocols

The following protocols are based on a well-established procedure for the synthesis of DL-phenylalanine.[1]

Part A: Diethyl Benzylmalonate from Diethyl Malonate and Benzyl Chloride

This initial step synthesizes the starting ester from more common laboratory reagents. If starting directly from this compound, one would first perform a Fischer esterification. The protocol described here starts from diethyl malonate.

Experimental Workflow

Caption: Workflow for the synthesis of Diethyl Benzylmalonate.

Methodology:

-

In a 5-liter three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, add 2.5 liters of absolute ethanol.

-

Carefully add 115 g (5 gram atoms) of sodium in small pieces.

-

Once all the sodium has reacted, add 830 g (5.18 moles) of diethyl malonate in a steady stream.

-

Follow with the dropwise addition of 632 g (5 moles) of benzyl chloride over 2-3 hours.

-

Reflux the mixture with stirring until it is neutral to moist litmus paper (approximately 8-11 hours).

-

Replace the reflux condenser with a downward condenser and distill off the ethanol.

-

Treat the residue with no more than 2 liters of water and shake. Add salt if necessary to aid separation.

-

Separate the ester layer and distill the combined ester layers from two runs under vacuum. Collect the fraction boiling at 145–155°C/5 mm.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |

| Sodium | 22.99 | 115 | 5 |

| Diethyl Malonate | 160.17 | 830 | 5.18 |

| Benzyl Chloride | 126.58 | 632 | 5 |

| Absolute Ethanol | 46.07 | - | - |

| Product | Boiling Point | Yield (g) | Yield (%) |

| Diethyl Benzylmalonate | 145–155°C/5 mm | 1265–1420 | 51–57 |

Part B: α-Bromo-β-phenylpropionic Acid

Methodology:

-

Dissolve 860 g of technical potassium hydroxide in 850 ml of water in a 12-liter round-bottomed flask with stirring.

-

While the solution is hot, add 1 kg (4 moles) of diethyl benzylmalonate over 1 hour. Facilitate the removal of alcohol vapors.

-

After stirring for 3-4 hours, dilute the mixture with 4 liters of water and transfer to a 12-liter flask.

-

Acidify the solution with 1250 ml of concentrated hydrochloric acid.

-

Extract the this compound with four 1-liter portions of ether. Dry the combined ether extracts over calcium chloride overnight.

-

Decant the ether into a 5-liter flask equipped with a reflux condenser, stirrer, and dropping funnel.

-

Add 225 ml of dry bromine dropwise at a rate that maintains ether reflux.

-

After bromine addition, stir for an additional hour. Wash the ether solution with water.

-

Separate the ether layer containing bromothis compound and remove the ether by distillation.

-

Decarboxylate the residue by heating to 130–135°C in a 3-liter flask in an oil bath for 5 hours.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |

| Diethyl Benzylmalonate | 250.28 | 1000 | 4 |

| Potassium Hydroxide | 56.11 | 860 | - |

| Bromine | 159.81 | - | - |

Part C: dl-Phenylalanine

Methodology:

-

Divide the crude α-bromo-β-phenylpropionic acid into four portions.

-

Add each portion to 2 liters of technical ammonium hydroxide (sp. gr. 0.90) in a 3-liter round-bottomed flask.

-

Stopper the flasks securely and let them stand for one week.

-

Combine the contents of the four flasks into a 12-liter flask and add 20 g of Norit.

-

Heat the flasks on a steam cone overnight to evolve ammonia.

-

Filter the solution while hot. Phenylalanine will precipitate upon cooling.

-

Filter the precipitate, wash with 250 ml of methanol, and evaporate the filtrate under reduced pressure to obtain more crystals.

-

Recrystallize the crude product from 9 liters of hot water (95°C) treated with 15 g of Norit. Add 3 liters of alcohol and cool to crystallize.

| Product | Decomposition Temp. | Yield (g) | Overall Yield (%) |

| dl-Phenylalanine | 271–273°C | 412 | 62.4 (based on diethyl benzylmalonate) |

Alternative Synthesis: Erlenmeyer-Plöchl Azlactone Synthesis

While the primary focus is on the this compound route, it is pertinent for researchers to be aware of alternative methods. The Erlenmeyer-Plöchl synthesis is a classic method for preparing α-amino acids.[2][3][4] It involves the condensation of an N-acylglycine (such as hippuric acid) with an aldehyde (in this case, benzaldehyde) in the presence of acetic anhydride to form an azlactone.[2][3] This intermediate is then reduced and hydrolyzed to yield phenylalanine.[2][3]

Logical Relationship of the Erlenmeyer-Plöchl Synthesis

Caption: Logical steps of the Erlenmeyer-Plöchl synthesis for Phenylalanine.

This method is particularly useful for generating a variety of amino acids by simply changing the aldehyde used in the condensation step.[2]

Concluding Remarks

The synthesis of phenylalanine from this compound is a robust and high-yielding method, particularly suitable for laboratory-scale preparations. The detailed protocols provided herein offer a clear guide for researchers. For professionals in drug development, understanding these fundamental synthesis routes is crucial for the design and production of novel therapeutics. While other methods like the Erlenmeyer-Plöchl synthesis exist and offer their own advantages in terms of substrate scope, the malonic ester pathway remains a reliable and well-documented approach.

References

Applications of Benzylmalonic Acid in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction